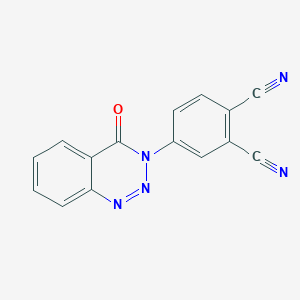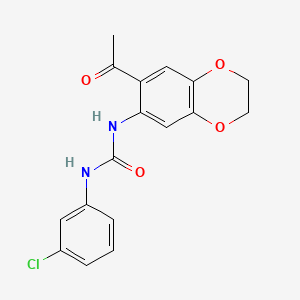![molecular formula C14H15FN2OS B3610156 N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B3610156.png)
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Übersicht
Beschreibung
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as glycogen metabolism, cell differentiation, and apoptosis.
Wirkmechanismus
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a potent inhibitor of this compound, which is a serine/threonine kinase. This compound is involved in various cellular processes such as glycogen metabolism, cell differentiation, and apoptosis. Inhibition of this compound by this compound leads to the activation of various signaling pathways such as Wnt, PI3K/Akt, and mTOR, which are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, the compound has been shown to improve cognitive function in Alzheimer's disease, reduce manic-like behavior in bipolar disorder, and improve insulin sensitivity in diabetes. The compound has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has several advantages for lab experiments. The compound is highly selective for this compound and does not inhibit other kinases. The compound is also cell-permeable and can be easily administered to cells in vitro. However, the compound has several limitations for lab experiments. The compound has low solubility in water and requires the use of organic solvents for administration. The compound is also unstable in the presence of light and requires storage in dark conditions.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide. One direction is the development of more potent and selective this compound inhibitors. Another direction is the investigation of the compound's therapeutic potential in other diseases such as cancer, schizophrenia, and stroke. The compound's mechanism of action could also be further elucidated through the study of downstream signaling pathways. Additionally, the compound's safety and toxicity could be further studied in animal models to determine its potential for clinical use.
Conclusion:
This compound is a potent inhibitor of this compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its potential in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. The compound's mechanism of action involves the inhibition of this compound, which leads to the activation of various signaling pathways involved in cell survival, proliferation, and differentiation. While the compound has several advantages for lab experiments, it also has several limitations. There are several future directions for the study of this compound, including the development of more potent and selective this compound inhibitors, investigation of its therapeutic potential in other diseases, and further elucidation of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. The compound has been shown to inhibit this compound, which is involved in the pathogenesis of these diseases. In Alzheimer's disease, this compound is known to phosphorylate tau protein, which leads to the formation of neurofibrillary tangles. Inhibition of this compound by this compound has been shown to reduce the formation of neurofibrillary tangles and improve cognitive function in animal models. Similarly, in bipolar disorder, this compound is involved in the regulation of mood and inhibition of this compound has been shown to have mood-stabilizing effects. In diabetes, this compound is involved in insulin signaling and inhibition of this compound has been shown to improve insulin sensitivity.
Eigenschaften
IUPAC Name |
N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-9(2)13(18)17-14-16-8-11(19-14)7-10-5-3-4-6-12(10)15/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYLHCNDKCVKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3610074.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B3610089.png)
![2-methoxy-4-(methylthio)-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B3610096.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3610103.png)
![3-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3610107.png)
![N-(3-chloro-2-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3610112.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3610126.png)
![4-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-2-(4-morpholinyl)quinazoline](/img/structure/B3610136.png)
![2-[(4-fluorobenzyl)thio]-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide](/img/structure/B3610144.png)

![4-[allyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B3610147.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3610161.png)